molecular formula C20H20N6O3S B2949430 N-(3-((4-(2-hydroxyethyl)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1787881-13-3

N-(3-((4-(2-hydroxyethyl)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2949430
CAS RN: 1787881-13-3
M. Wt: 424.48
InChI Key: SBPTZYSQSGADIB-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of the given compound would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .

Safety And Hazards

While the specific safety and hazards of this compound are not mentioned in the available resources, it’s important to note that some quinoxaline derivatives can exert genotoxic effects, probably through ROS-induced oxidative DNA damage .

Future Directions

Quinoxaline derivatives have shown diverse pharmacological activities, making them of interest in drug discovery . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

N-[3-[4-(2-hydroxyethyl)anilino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S/c1-26-13-16(12-21-26)30(28,29)25-20-19(23-17-4-2-3-5-18(17)24-20)22-15-8-6-14(7-9-15)10-11-27/h2-9,12-13,27H,10-11H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPTZYSQSGADIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((4-(2-hydroxyethyl)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

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